

In-Depth Technical Guide: 2,2-Difluoro-5-nitro-1,3-benzodioxole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Difluoro-5-nitro-1,3-benzodioxole

Cat. No.: B156995

[Get Quote](#)

CAS Number: 1645-96-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-Difluoro-5-nitro-1,3-benzodioxole**, a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and agrochemical synthesis. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, offering a valuable resource for professionals in research and development.

Chemical and Physical Properties

2,2-Difluoro-5-nitro-1,3-benzodioxole is a white to yellow crystalline powder.^[1] It is soluble in some organic solvents like ethanol and acetone but insoluble in water.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₇ H ₃ F ₂ NO ₄	[2]
Molecular Weight	203.1 g/mol	[2]
Appearance	White to yellow crystals or powder	[1]
Boiling Point	65-66 °C at 2 mmHg	[2]
Density	1.65 ± 0.1 g/cm ³	[2]
Solubility	Soluble in ethanol, acetone, carbon disulfide; insoluble in water.	[1]

Synthesis and Experimental Protocols

The synthesis of **2,2-Difluoro-5-nitro-1,3-benzodioxole** typically involves two key steps: the formation of the 2,2-difluoro-1,3-benzodioxole core followed by electrophilic nitration.

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Precursor

The 2,2-difluoro-1,3-benzodioxole scaffold is a crucial intermediate. One common industrial method involves a two-step process starting from 1,3-benzodioxole. First, the methylene bridge is chlorinated to form 2,2-dichloro-1,3-benzodioxole. This is followed by a fluorine-chlorine exchange reaction, often using reagents like potassium fluoride or hydrogen fluoride, to yield 2,2-difluoro-1,3-benzodioxole.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Electrophilic Nitration of 2,2-Difluoro-1,3-benzodioxole

While a specific, detailed experimental protocol for the nitration of 2,2-difluoro-1,3-benzodioxole is not readily available in published literature, a reliable procedure can be adapted from the nitration of structurally similar benzodioxole derivatives. The following is a representative experimental protocol based on the nitration of 5-bromo-1,3-benzodioxole.

Disclaimer: This protocol is an adaptation and should be optimized for safety and efficiency in a laboratory setting.

Objective: To synthesize **2,2-Difluoro-5-nitro-1,3-benzodioxole** via electrophilic aromatic substitution.

Materials:

- 2,2-Difluoro-1,3-benzodioxole
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- Dichloromethane (or other suitable inert solvent)
- Ice
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle

Experimental Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2,2-difluoro-1,3-benzodioxole in a suitable inert solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C.
- Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the beaker in an ice bath.
- Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the cooled solution of 2,2-difluoro-1,3-benzodioxole over a period of 30-60 minutes, ensuring the reaction

temperature is maintained below 10 °C.

- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2,2-Difluoro-5-nitro-1,3-benzodioxole**.

Spectral Data

Spectral analysis is crucial for the characterization of **2,2-Difluoro-5-nitro-1,3-benzodioxole**. The following table summarizes the types of spectral data that are available for this compound.

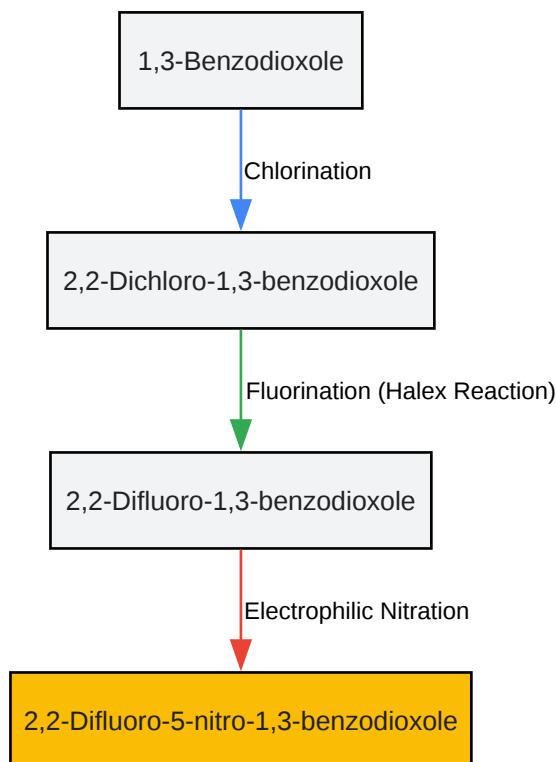
Spectral Data Type	Availability	Reference
¹ H NMR	Available	[6]
¹³ C NMR	Available	[6]
Infrared (IR) Spectroscopy	Available	[6]
Mass Spectrometry (MS)	Available	[6]
Raman Spectroscopy	Available	[6]
Electron Spin Resonance (ESR)	Available	[6]

Potential Biological Activity and Mechanism of Action

Direct biological studies on **2,2-Difluoro-5-nitro-1,3-benzodioxole** are not extensively reported. However, the biological activities of related 1,3-benzodioxole and nitroaromatic compounds can provide insights into its potential applications in drug discovery.

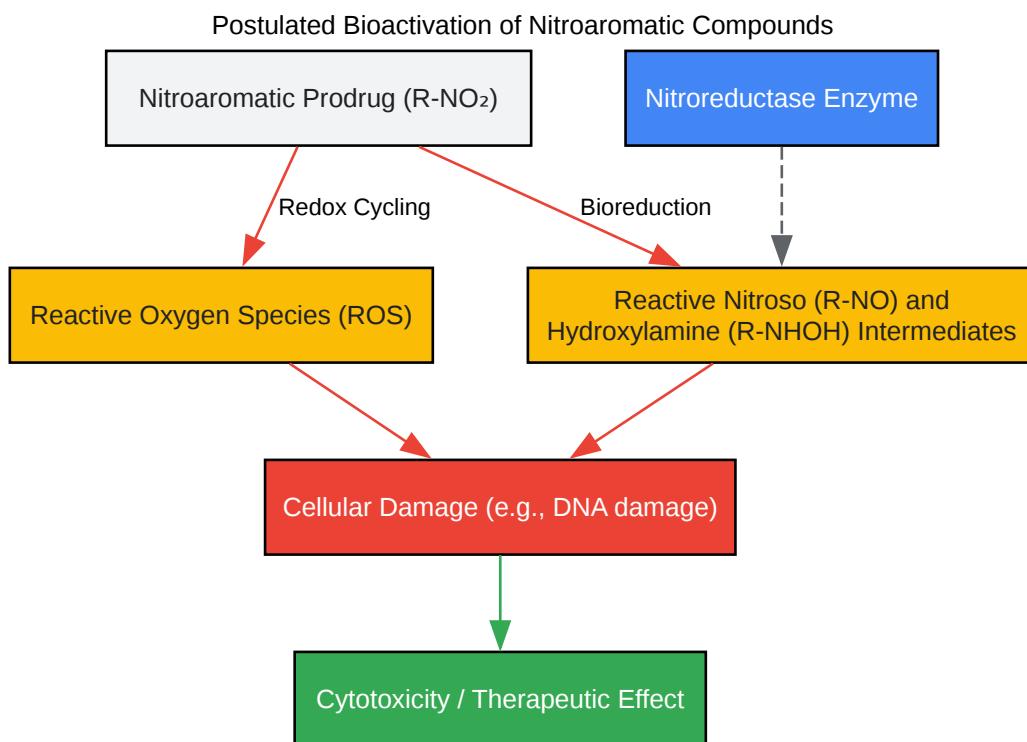
The 1,3-Benzodioxole Scaffold in Medicinal Chemistry

The 1,3-benzodioxole moiety is a recognized "privileged structure" in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs. Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant effects.


The Role of the Nitroaromatic Group

Nitroaromatic compounds are an important class of therapeutic agents with applications as antibacterial, antiprotozoal, and anticancer agents.^[7] The biological activity of many nitroaromatic drugs is dependent on the bioreduction of the nitro group.^[7] This process, often carried out by nitroreductase enzymes present in target organisms, leads to the formation of reactive intermediates, such as nitroso and hydroxylamine species, as well as reactive oxygen species (ROS).^{[8][9]} These reactive species can induce cellular damage, including DNA damage, leading to cytotoxic effects against pathogens or cancer cells.^{[8][9]}

The presence of the nitro group in **2,2-Difluoro-5-nitro-1,3-benzodioxole** suggests that it could act as a prodrug, requiring reductive activation to exert its biological effects. This mechanism of action is a key area of investigation for many nitro-containing drug candidates.
^[10]


Visualizations Synthesis Workflow

Synthesis Workflow for 2,2-Difluoro-5-nitro-1,3-benzodioxole

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,2-Difluoro-5-nitro-1,3-benzodioxole**.

Postulated Mechanism of Action for Nitroaromatic Compounds

[Click to download full resolution via product page](#)

Caption: Bioactivation of nitroaromatic compounds.

Conclusion

2,2-Difluoro-5-nitro-1,3-benzodioxole is a compound of interest for researchers in drug discovery and development. Its synthesis is achievable through established chemical transformations. While direct biological data is limited, the known activities of the 1,3-benzodioxole scaffold and the mechanism of action of nitroaromatic compounds suggest that it warrants further investigation for potential therapeutic applications. This guide provides a foundational understanding of this compound to support future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. China 2 2-DIFLUORO-5-NITRO-1 3-BENZODIOXOLE^{1/4} [CAS# 1645-96-1] Manufacturer and Supplier | Xinchem [xinchem.com]
- 2. 1645-96-1 CAS MSDS (2,2-DIFLUORO-5-NITRO-1,3-BENZODIOXOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 5. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 6. 2,2-DIFLUORO-5-NITRO-1,3-BENZODIOXOLE(1645-96-1) 1H NMR [m.chemicalbook.com]
- 7. scielo.br [scielo.br]
- 8. svedbergopen.com [svedbergopen.com]
- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,2-Difluoro-5-nitro-1,3-benzodioxole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156995#2-2-difluoro-5-nitro-1-3-benzodioxole-cas-number-1645-96-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com